(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Descripción general

Descripción

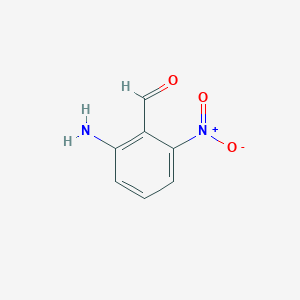

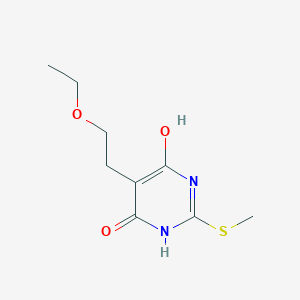

“®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol” is a chemical compound with the empirical formula C15H23NO4 . It is also known as "®-(+)-3-Benzyloxy-2-(tert-butoxycarbonylamino)-1-propanol" .

Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butyloxycarbonyl (Boc) protection of amines . This methodology is highly efficient, eco-friendly, chemoselective, with excellent yields and easy product isolation . A recent study has also highlighted the synthesis of piperidine derivatives, which are among the most important synthetic fragments for designing drugs .Molecular Structure Analysis

The 3D structure of Boc-compounds, including “®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol”, can be determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in both molecules .Chemical Reactions Analysis

The chemical reactions involving “®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol” can be complex. For instance, a cobalt-catalysed enantioselective aza-Barbier reaction of ketimines with various unactivated alkyl halides has been reported . This reaction enables the formation of chiral α-tertiary amino esters with a high level of enantioselectivity and excellent functional group tolerance .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol” can be determined using various techniques. For instance, its molecular formula is C9H18N2O2, and it has an average mass of 186.251 Da .Mecanismo De Acción

Target of Action

Boc-D-Serinol(Bzl), also known as ®-tert-Butyl (1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate or ®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, is a protected form of L-serine . The primary targets of this compound are likely to be enzymes involved in peptide synthesis, as it is used in both solid phase peptide synthesis and solution phase peptide synthesis .

Mode of Action

The compound interacts with its targets by acting as a substrate for peptide synthesis. In solid phase synthesis, cleaving the peptide from the resin with HF or TFMSA simultaneously cleaves the benzyl ether from Ser(Bzl) residues . In solution phase, the benzyl protecting group may be cleaved by hydrogenolysis .

Pharmacokinetics

It is known that the compound is soluble in methanol and ethanol , which suggests it may have good bioavailability when administered in a suitable solvent

Action Environment

The action of Boc-D-Serinol(Bzl) can be influenced by various environmental factors. For instance, the efficiency of peptide cleavage can be affected by the choice of solvent and the specific conditions under which the synthesis is carried out . Additionally, factors such as temperature and pH could potentially influence the stability of the compound and its efficacy in peptide synthesis.

Direcciones Futuras

Future research directions could include the development of more efficient and sustainable methods for N-Boc deprotection . This would make Boc removal practical, clean, and minimize any potential impact . Additionally, more research could be done on the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Propiedades

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-3-phenylmethoxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-13(9-17)11-19-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIDLARYVJJEQY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453996 | |

| Record name | (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120349-75-9 | |

| Record name | (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-1-dibenzo[b,d]furan-2-ylethanone](/img/structure/B183286.png)

![4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B183294.png)

![3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B183298.png)

![N-[4-(hydrazinosulfonyl)phenyl]acetamide](/img/structure/B183299.png)